molecular formula C8H11N5S B14348310 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine CAS No. 95209-19-1

6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine

Cat. No.: B14348310
CAS No.: 95209-19-1
M. Wt: 209.27 g/mol
InChI Key: POWYBNFDKSUTIY-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine is a compound that belongs to the class of tetrazine derivatives. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a methylsulfanyl group and a pent-4-yn-1-yl group attached to the tetrazine ring. These structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrazine ring, followed by the introduction of the methylsulfanyl and pent-4-yn-1-yl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazine ring can be reduced under specific conditions.

    Substitution: The pent-4-yn-1-yl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the tetrazine ring can lead to dihydrotetrazine derivatives.

Scientific Research Applications

6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. The tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The methylsulfanyl and pent-4-yn-1-yl groups can also influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    6-(Methylsulfanyl)-1,2,4,5-tetrazine: Lacks the pent-4-yn-1-yl group.

    N-(Pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine: Lacks the methylsulfanyl group.

    6-(Ethylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

The presence of both the methylsulfanyl and pent-4-yn-1-yl groups in 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool for various research applications.

Properties

CAS No.

95209-19-1

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

6-methylsulfanyl-N-pent-4-ynyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C8H11N5S/c1-3-4-5-6-9-7-10-12-8(14-2)13-11-7/h1H,4-6H2,2H3,(H,9,10,11)

InChI Key

POWYBNFDKSUTIY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N=N1)NCCCC#C

Origin of Product

United States

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